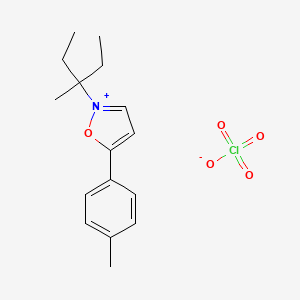
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that belongs to the class of oxazolium salts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 3-methylpentan-3-ylamine with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolium derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methylpentan-3-yl)-5-phenyl-1,2-oxazol-2-ium perchlorate
- 2-(3-Methylpentan-3-yl)-5-(4-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(3-Methylpentan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
918885-19-5 |
|---|---|
Formule moléculaire |
C16H22ClNO5 |
Poids moléculaire |
343.80 g/mol |
Nom IUPAC |
2-(3-methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H22NO.ClHO4/c1-5-16(4,6-2)17-12-11-15(18-17)14-9-7-13(3)8-10-14;2-1(3,4)5/h7-12H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FRQSSTMUUPKVRX-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



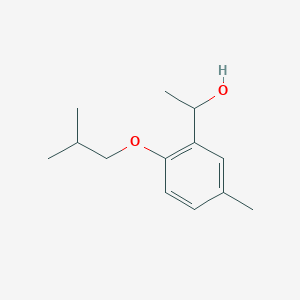


![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)
![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)
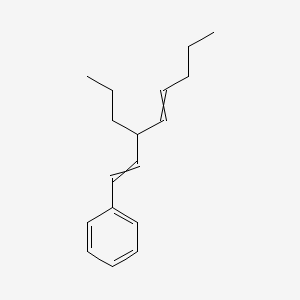
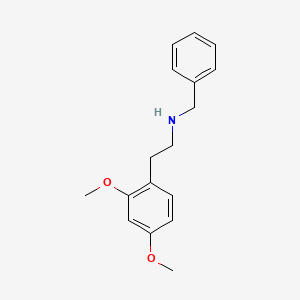
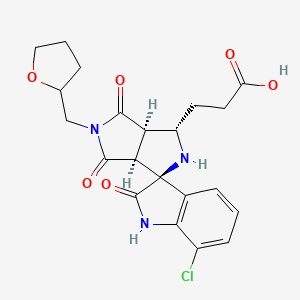
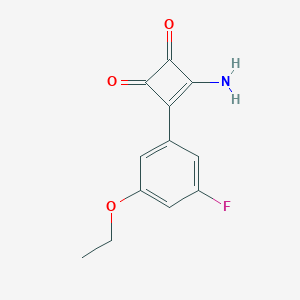
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
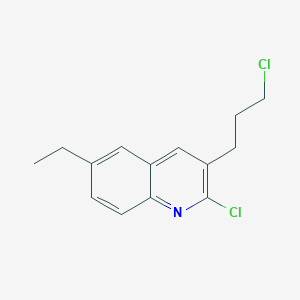
![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)
